molecular formula C23H16N6OS4 B11695317 4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine

4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine

Cat. No.: B11695317
M. Wt: 520.7 g/mol
InChI Key: VBTWPTVFWISSHJ-UHFFFAOYSA-N
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Description

4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with benzothiazole and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dichloro-1,3,5-triazine with 2-mercaptobenzothiazole in the presence of a base such as triethylamine. This is followed by the nucleophilic substitution of the remaining chlorine atoms with 2-(furan-2-yl)ethylamine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while nucleophilic substitution on the triazine core can introduce various functional groups .

Mechanism of Action

The mechanism of action of 4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The benzothiazole and furan moieties can interact with various biological pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine is unique due to its combination of benzothiazole and furan moieties attached to a triazine core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C23H16N6OS4

Molecular Weight

520.7 g/mol

IUPAC Name

4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C23H16N6OS4/c1-3-9-17-15(7-1)25-22(31-17)33-20-27-19(24-12-11-14-6-5-13-30-14)28-21(29-20)34-23-26-16-8-2-4-10-18(16)32-23/h1-10,13H,11-12H2,(H,24,27,28,29)

InChI Key

VBTWPTVFWISSHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=NC(=NC(=N3)NCCC4=CC=CO4)SC5=NC6=CC=CC=C6S5

Origin of Product

United States

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